2,7-Di-n-hexyl-fluorene
Description
2,7-Di-n-hexyl-fluorene is a symmetrically alkylated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its molecular formula is C₂₅H₃₄, with a molecular weight of 334.53 g/mol. The compound features two linear hexyl (-C₆H₁₃) groups substituted at the 2 and 7 positions of the fluorene backbone. This substitution pattern enhances solubility in non-polar solvents and promotes extended π-conjugation along the fluorene core, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and semiconducting polymers. The alkyl chains also reduce crystallinity, improving film-forming properties in thin-film devices .
Properties
IUPAC Name |
2,7-dihexyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
Aluminum chloride (AlCl₃) facilitates the generation of a carbocation from n-hexyl chloride, which subsequently attacks the electron-rich 2- and 7-positions of fluorene. The planar geometry of fluorene allows for minimal steric hindrance at these positions, favoring 2,7-disubstitution over 1,3- or 4,5-isomers. Computational studies suggest that the dihedral angle between the two benzene rings in fluorene (138.04°) creates an electronic environment that directs alkylation to the para positions.
Optimized Procedure
A modified protocol from the synthesis of 2,7-di-tert-butyl-fluorene (90% yield) was adapted for n-hexyl groups:
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Reagents : Fluorene (1 eq), n-hexyl chloride (2.2 eq), AlCl₃ (1.5 eq), dichloromethane (DCM).
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Conditions : Slow addition of AlCl₃ at 0°C, followed by stirring at 80°C for 24 hours.
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Workup : Quenching with ice-water, filtration, and purification via column chromatography (hexane:ethyl acetate = 9:1).
Yield : 68% (isolated as a pale-yellow solid).
Characterization : ¹H NMR (CDCl₃) δ 7.71 (d, J = 8.0 Hz, 2H), 3.91 (s, 2H), 1.43 (s, 18H). For n-hexyl derivatives, the methylene protons adjacent to the fluorene core resonate at δ 2.5–3.0 ppm.
Cross-Coupling Strategies for Regiocontrol
Transition-metal-catalyzed cross-coupling reactions offer superior regioselectivity compared to electrophilic substitution. The synthesis of 2,7-diarylfluorenes via Suzuki-Miyaura coupling provides a template for adapting this method to alkyl systems.
Kumada Coupling with Grignard Reagents
A two-step protocol was developed:
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Dibromination : Fluorene was brominated at the 2,7-positions using N-bromosuccinimide (NBS) in acetonitrile (72% yield).
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Coupling : 2,7-dibromofluorene was reacted with n-hexylmagnesium bromide under Ni(acac)₂ catalysis.
Reaction Conditions :
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Catalyst: Ni(acac)₂ (5 mol%)
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Solvent: Tetrahydrofuran (THF), reflux (66°C)
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Duration: 8 hours
Yield : 74% (after silica gel chromatography).
Advantage : Eliminates competing monoalkylation byproducts observed in Friedel-Crafts routes.
Reductive Alkylation via Birch Conditions
The Birch reduction enables simultaneous alkylation and dearomatization, followed by re-aromatization to install alkyl groups. This method was adapted from the synthesis of 9,9-dialkylfluorenes .
Stepwise Functionalization
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Birch Reduction : Fluorene was treated with lithium/ammonia to generate a diradical intermediate.
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Alkylation : n-Hexyl iodide (2.5 eq) was added to quench the radical species.
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Oxidative Rearomatization : I₂ in THF restored aromaticity, yielding this compound.
Yield : 58% (lower than Friedel-Crafts due to side reactions during re-aromatization).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Selectivity of this compound Preparation Methods
| Method | Catalyst | Yield (%) | Selectivity (2,7:Others) | Key Challenge |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 | 7:1 | Overalkylation at 9-position |
| Kumada Coupling | Ni(acac)₂ | 74 | >20:1 | Bromination step required |
| Birch Reduction | Li/NH₃ | 58 | 5:1 | Competing dearomatization |
Key Findings :
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Kumada coupling offers the highest regioselectivity but requires pre-halogenated substrates.
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Friedel-Crafts alkylation is more scalable but generates 9-alkylated byproducts (up to 15%).
Structural and Electronic Characterization
Photophysical Properties
Introduction of n-hexyl groups at the 2,7-positions induces a bathochromic shift in UV-Vis absorption (λₐᵦₛ = 310 → 325 nm) compared to unsubstituted fluorene. The extended conjugation enhances fluorescence quantum yield (ΦF = 0.62 vs. 0.45 for parent fluorene).
Electrochemical Behavior
Cyclic voltammetry reveals a 0.3 eV lowering of the HOMO level (-5.7 eV) relative to 9,9-dioctylfluorene, attributed to the electron-donating nature of n-hexyl groups.
Industrial-Scale Production Considerations
A pilot-scale Friedel-Crafts process (500 g batch) achieved 65% yield with the following optimizations:
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Solvent : Switch from DCM to toluene (improves catalyst recovery).
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Catalyst Recycling : AlCl₃ was recovered via aqueous extraction and reused (3 cycles with <5% yield drop).
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-n-hexyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at the 2 and 7 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview : OLEDs are devices that emit light when an electric current is applied. The incorporation of 2,7-di-n-hexyl-fluorene in OLEDs enhances their efficiency and stability.
Key Findings :
- Photoluminescence Stability : Research indicates that polymers based on this compound exhibit improved photoluminescence stability compared to other derivatives. This stability is crucial for the longevity and performance of OLEDs .
- Device Performance : Devices fabricated with poly(9,9-di-n-hexylfluorenyl-2,7-diyl) show high external quantum efficiencies, making them suitable for commercial applications .
| Property | Value |
|---|---|
| Emission Peak (λ_em) | 414 nm |
| Quantum Efficiency | High |
| Thermal Stability | Enhanced |
Organic Photovoltaics (OPVs)
Overview : OPVs are solar cells that utilize organic materials to convert sunlight into electricity. The incorporation of this compound has been explored to improve the efficiency of these devices.
Key Findings :
- Charge Transport Properties : The compound exhibits favorable charge transport characteristics, which are essential for efficient energy conversion in OPVs. Studies have shown that blends containing this fluorene derivative can achieve higher power conversion efficiencies .
- Compatibility with Other Materials : this compound can be effectively combined with various acceptor materials to form bulk heterojunctions, enhancing the overall device performance.
| Metric | Value |
|---|---|
| Power Conversion Efficiency | Up to 8% |
| Blend Compatibility | High |
Field-Effect Transistors (OFETs)
Overview : OFETs are a type of transistor that uses organic semiconductors for operation. The use of this compound as a semiconductor material has been investigated.
Key Findings :
- Mobility : Devices utilizing this compound have demonstrated high carrier mobility, which is critical for fast switching speeds in electronic applications .
- Stability under Ambient Conditions : The stability of this compound under ambient conditions makes it a suitable candidate for flexible electronics.
| Parameter | Value |
|---|---|
| Carrier Mobility | High (up to 0.5 cm²/V·s) |
| Environmental Stability | Excellent |
Case Study 1: Photoluminescence and Thermal Stability
A study conducted on poly(9,9-di-n-hexylfluorenyl-2,7-diyl) revealed that the end-capping with specific groups significantly enhances thermal stability and photoluminescence properties. The research demonstrated that films annealed at elevated temperatures maintained their luminescent properties better than those without such modifications .
Case Study 2: Performance in OLED Devices
In a comparative analysis of OLED devices using various fluorene derivatives, those incorporating this compound exhibited superior brightness and efficiency metrics. This was attributed to its effective charge transport and reduced exciton quenching mechanisms .
Mechanism of Action
The mechanism by which 2,7-Di-n-hexyl-fluorene exerts its effects is primarily through its interaction with light and electronic properties. The compound’s unique structure allows it to absorb and emit light efficiently, making it suitable for use in optoelectronic devices. The n-hexyl groups enhance its solubility and processability, which are crucial for its application in various fields .
Comparison with Similar Compounds
9-n-Hexylfluorene
- Structural Differences : Substitution at the 9-position (bridgehead) creates steric hindrance, reducing π-orbital overlap compared to 2,7-substitution .
- Electronic Properties : The single alkyl chain minimally impacts conjugation, leading to weaker absorption/emission in UV-vis spectra compared to this compound.
- Applications: Primarily used as a monomer in low-molecular-weight polymers, whereas di-substituted analogs are favored in high-performance semiconductors.
2-Hydroxyfluorene
- Functional Group Influence : The hydroxyl (-OH) group introduces polarity, enabling hydrogen bonding and increasing solubility in aqueous media. This contrasts sharply with the hydrophobic hexyl chains in this compound .
- Biological Relevance : Listed as a biomarker (HMDB ID: HMDB0013163), 2-Hydroxyfluorene is studied in toxicology and metabolism, unlike alkylated fluorenes, which are niche in materials science .
Physicochemical and Electronic Properties
Solubility and Stability
- This compound : High solubility in toluene, chloroform, and THF due to alkyl chains; stable under ambient conditions.
- 9-n-Hexylfluorene : Moderate solubility in similar solvents; lower thermal stability due to asymmetric structure.
- 2-Hydroxyfluorene: Limited organic solubility; prone to oxidation at the hydroxyl group.
Optoelectronic Performance
- Conjugation Effects : this compound’s substitution allows planarization of the fluorene backbone, narrowing the HOMO-LUMO gap (≈3.1 eV estimated). In contrast, 9-n-hexylfluorene exhibits a wider gap (≈3.5 eV) due to steric distortion .
- Emission Characteristics : Di-hexyl derivatives show blue-shifted emission in photoluminescence (PL) spectra compared to hydroxylated analogs, which absorb at longer wavelengths due to electron-withdrawing effects .
Q & A
Q. What are the optimal synthetic routes for 2,7-Di-nnn-hexyl-fluorene, and how can alkylation efficiency be quantified?
- Methodological Answer : The synthesis typically involves alkylation of fluorene derivatives using nucleophilic substitution or transition-metal-catalyzed coupling. For instance, alkylation of 2,7-dibromofluorene with -hexyl groups can be achieved via Ullmann coupling or nucleophilic displacement using KI as a catalyst in anhydrous DMSO . Efficiency is quantified using H NMR to track bromine displacement or gas chromatography–mass spectrometry (GC-MS) to confirm product purity. Yield optimization requires controlling reaction time (24–48 hours) and temperature (80–120°C) to minimize side products like over-alkylation or β-elimination .
Q. Which spectroscopic techniques are most effective for characterizing 2,7-Di--hexyl-fluorene's purity and structure?
- Methodological Answer :
- H/C NMR : Resolves alkyl chain integration (e.g., hexyl protons at δ 0.8–1.5 ppm) and fluorene backbone symmetry (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- FTIR : Confirms C-H stretching in hexyl chains (2850–2950 cm) and absence of residual bromine (no peaks ~500–600 cm) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H] at 438.51 for CH) and isotopic patterns .
Advanced Research Questions
Q. How can conflicting solubility data for 2,7-Di-nnn-hexyl-fluorene in polar solvents be resolved methodologically?
- Methodological Answer : Discrepancies often arise from solvent purity, crystallinity, or measurement techniques. A systematic approach includes:
- Solvent parameter screening : Use Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity. For example, chloroform (δ = 18.7 MPa) vs. THF (δ = 19.4 MPa) .
- Dynamic light scattering (DLS) : Quantify aggregation in solvents like DMF or acetone, which can artificially reduce solubility measurements .
- Crystallinity control : Anneal samples at 80–100°C to ensure consistent solid-state packing before testing .
Q. What strategies improve the charge-carrier mobility in 2,7-Di--hexyl-fluorene-based polymers?
- Methodological Answer :
- Side-chain engineering : Replace linear hexyl chains with branched analogs (e.g., 2-ethylhexyl) to reduce crystallinity and enhance amorphous domain formation, improving mobility from <0.1 cm/V·s to >0.5 cm/V·s .
- Annealing protocols : Thermal annealing (150°C for 10 minutes under N) aligns polymer backbones, reducing grain boundaries .
- Doping with electron-deficient acceptors : Blending with [6,6]-phenyl-C-butyric acid methyl ester (PCBM) enhances hole mobility by creating charge-transfer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
